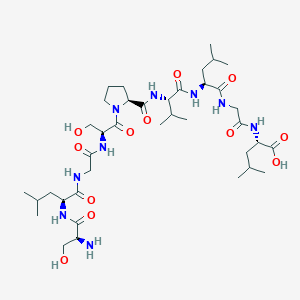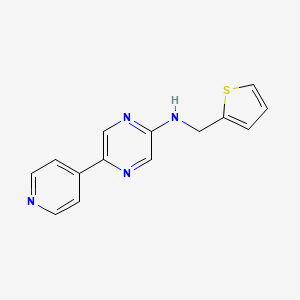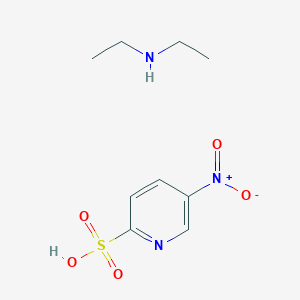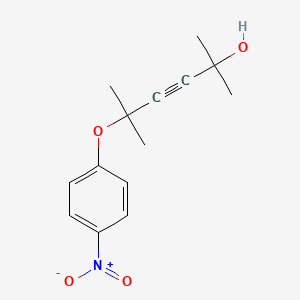
CID 71376380
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “CID 71376380” is a chemical entity with unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of CID 71376380 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The synthetic route may involve steps such as condensation, cyclization, and functional group modifications.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial-scale production of this compound may involve optimization of the synthetic route to enhance efficiency and reduce costs. This includes the use of catalysts, solvents, and purification techniques to achieve large-scale production.
Analyse Des Réactions Chimiques
CID 71376380 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various derivatives and analogs of this compound.
Applications De Recherche Scientifique
CID 71376380 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its efficacy in treating certain diseases.
Industry: In industrial applications, this compound is used in the development of new materials, catalysts, and chemical processes.
Mécanisme D'action
The mechanism of action of CID 71376380 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or biological effects.
List of Similar Compounds
- Compound A
- Compound B
- Compound C
These similar compounds share certain structural or functional similarities with this compound, making them relevant for comparative studies.
Propriétés
Numéro CAS |
652155-93-6 |
|---|---|
Formule moléculaire |
C4H6Br2MgO |
Poids moléculaire |
254.20 g/mol |
InChI |
InChI=1S/C4H6Br2O.Mg/c5-4(6)2-1-3-7-4;/h1-3H2; |
Clé InChI |
VVAWVECDBICONZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)(Br)Br.[Mg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(4-Fluorophenyl)benzo[h]quinoline](/img/structure/B12535277.png)


![3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one](/img/structure/B12535303.png)

![Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate](/img/structure/B12535312.png)

![Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]-](/img/structure/B12535324.png)
![2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid](/img/structure/B12535340.png)
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12535348.png)


![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)-](/img/structure/B12535360.png)

